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molecular formula C8H11NO2 B2691491 2-(2-Aminophenoxy)ethanol CAS No. 42876-07-3

2-(2-Aminophenoxy)ethanol

Cat. No. B2691491
M. Wt: 153.181
InChI Key: UNJDMWQMPZNWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001999

Procedure details

8.9 g (48.59 mmol) 2-(2-hydroxyethoxy)nitrobenzene A2, 16.44 g (72.88 mmol) SnCl2 ·2H2O and 17.3 g (145.77 mmol) tin were stirred in 30.84 ml aqueous HCl (30%) and 25 ml water at 90° C. for 8 hours. After cooling, the solution was treated with aqueous 5n sodium hydroxide solution and stirred for 3 hours at 90° C. The aqueous solution was subsequently decanted, wherein, upon cooling, the crude product crystallized out and was removed by suction. This crude product was then taken up in methanol, warmed and the suspension was filtered. The filtrate was then concentrated in vacuo. 6 g of light-brown crystals were obtained; yield 80%.
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
16.44 g
Type
reactant
Reaction Step One
Name
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.84 mL
Type
solvent
Reaction Step One
[Compound]
Name
5n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O.Cl[Sn]Cl.[Sn].[OH-].[Na+]>Cl.O>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11] |f:3.4,^3:16|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
OCCOC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
16.44 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
17.3 g
Type
reactant
Smiles
[Sn]
Name
Quantity
30.84 mL
Type
solvent
Smiles
Cl
Step Two
Name
5n
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The aqueous solution was subsequently decanted
TEMPERATURE
Type
TEMPERATURE
Details
wherein, upon cooling
CUSTOM
Type
CUSTOM
Details
the crude product crystallized out
CUSTOM
Type
CUSTOM
Details
was removed by suction
TEMPERATURE
Type
TEMPERATURE
Details
warmed
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCOC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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